molecular formula C20H18N2O6 B2921269 (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione CAS No. 314054-42-7

(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione

Cat. No. B2921269
M. Wt: 382.372
InChI Key: OYJZYNWXOBTPOI-JLHYYAGUSA-N
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Description

(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione is a useful research compound. Its molecular formula is C20H18N2O6 and its molecular weight is 382.372. The purity is usually 95%.
BenchChem offers high-quality (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photophysical Studies and Twisted Intramolecular Charge Transfer

Compounds with dimethoxyphenyl components have been studied for their photophysical properties, particularly focusing on twisted intramolecular charge transfer fluorescence. These studies explore how substituents like cyano and methoxy groups influence solvent polarity-dependent dual fluorescence, which could be crucial for designing fluorescent probes and materials (Singh & Kanvah, 2001).

Photochromism and Fluorescence Switching

Unsymmetrical isomeric diarylethenes with methoxyl substituents demonstrate significant photochromism and fluorescent switching in solution and in films. The position of the methoxyl group critically affects these properties, indicating potential applications in photoresponsive materials and optical storage technologies (Pu, Liu, & Miao, 2009).

Molecular Switches

Compounds similar to the query chemical have applications as molecular switches, where their structural changes upon stimulation (e.g., light or chemical triggers) can be harnessed for molecular electronics, sensors, and advanced materials design (Feringa, Jager, Lange, & Meijer, 1991).

Polymerization Catalysts

Derivatives with dimethyl and diphenyl aniline moieties, akin to the query compound, serve as catalysts in olefin polymerization. These catalysts, based on nickel(II) and palladium(II) complexes, underscore the relevance of such molecular structures in catalyzing critical chemical reactions for producing polymers (Schmid et al., 2001).

Antimicrobial Applications

Compounds structurally related to the query chemical have been explored for their antimicrobial properties. For instance, thiophenones demonstrate significant capacity in reducing biofilm formation, highlighting potential applications in biofouling prevention and antimicrobial coatings (Benneche et al., 2011).

properties

IUPAC Name

(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6/c1-26-15-7-5-4-6-14(15)22-19(24)13(18(23)21-20(22)25)10-12-8-9-16(27-2)17(11-12)28-3/h4-11H,1-3H3,(H,21,23,25)/b13-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJZYNWXOBTPOI-JLHYYAGUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=CC=C3OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione

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